N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide is a fused heterocyclic compound featuring two 1,3-dioxole rings and a benzothiazole moiety. Its structure is characterized by a carboxamide linkage bridging the benzothiazol-6-yl and benzodioxole groups.
Its stability and reactivity are likely influenced by hydrogen-bonding patterns, as seen in related benzodioxole crystals .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-15(8-1-2-10-11(3-8)21-6-20-10)18-16-17-9-4-12-13(23-7-22-12)5-14(9)24-16/h1-5H,6-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHYHFOUNCZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with benzothiazole derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
Insights :
- Palladium vs. Nickel Catalysis : Pd/C () enables rapid nitro reductions, while NiI₂ () facilitates carboiodination via radical pathways .
- Reaction Efficiency : Shorter reaction times (15–45 min) in contrast with 24-hour nickel-catalyzed syntheses, highlighting trade-offs between speed and complexity .
Physicochemical Properties
Data from and reveal critical trends:
Analysis :
- Thermal Stability : High melting points (e.g., 240°C for 3o) correlate with strong intermolecular hydrogen bonds, as described in ’s graph-set analysis .
- Spectroscopic Signatures : Carboxamide C=O stretches (~1740 cm⁻¹) and aromatic proton shifts (δ 6.5–8.5 ppm) are consistent across benzodioxole derivatives .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer effects, antioxidant capabilities, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes dioxole and benzothiazole moieties. Its molecular formula is , with a molecular weight of 357.4 g/mol. The structural components contribute to its interaction with biological targets.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds related to benzodioxole derivatives. For instance, a study demonstrated that certain derivatives improved anti-tumor efficiency by inhibiting thioredoxin reductase (TrxR) activity, which is crucial for cancer cell survival. The compound exhibited a significant reduction in tumor size in vivo without damaging surrounding tissues .
Table 1: Anti-Cancer Efficacy of Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| MAZ2 | TrxR inhibition | 50 | |
| Hypecoumic Acid | Antioxidant activity | 86.3 | |
| DAZ2 | Moderate anti-proliferative | 100 |
2. Antioxidant Properties
The antioxidant activity is another significant aspect of this compound. Compounds with similar structures have shown the ability to scavenge free radicals effectively. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that these compounds can reduce oxidative stress in cells .
Table 2: Antioxidant Activity Comparison
The mechanisms underlying the biological activities of this compound include:
- Inhibition of TrxR : This enzyme plays a critical role in maintaining redox balance in cells. By inhibiting TrxR, the compound induces oxidative stress leading to apoptosis in cancer cells .
- Free Radical Scavenging : The presence of dioxole rings enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively .
Case Studies
A notable case study involved the administration of a derivative of this compound in tumor-bearing mice. The treatment led to a significant reduction in tumor volume and weight compared to control groups, indicating its potential as an effective anti-cancer agent .
Another study focused on the antioxidant capacity where various derivatives were tested for their ability to scavenge DPPH radicals. The results showed that modifications on the benzodioxole structure significantly influenced antioxidant potency, with some compounds exhibiting IC50 values comparable to established antioxidants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
